Norborn-5-en-2-yl phenyl ketone

Catalog No.
S1916731
CAS No.
6056-35-5
M.F
C14H14O
M. Wt
198.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Norborn-5-en-2-yl phenyl ketone

CAS Number

6056-35-5

Product Name

Norborn-5-en-2-yl phenyl ketone

IUPAC Name

2-bicyclo[2.2.1]hept-5-enyl(phenyl)methanone

Molecular Formula

C14H14O

Molecular Weight

198.26 g/mol

InChI

InChI=1S/C14H14O/c15-14(11-4-2-1-3-5-11)13-9-10-6-7-12(13)8-10/h1-7,10,12-13H,8-9H2

InChI Key

RMHYEJKELLBHSV-UHFFFAOYSA-N

SMILES

C1C2CC(C1C=C2)C(=O)C3=CC=CC=C3

Canonical SMILES

C1C2CC(C1C=C2)C(=O)C3=CC=CC=C3

Norborn-5-en-2-yl phenyl ketone, also known as 2-benzoyl-5-norbornene, is an organic compound with the molecular formula C14H14OC_{14}H_{14}O and a molar mass of approximately 198.26 g/mol. It is characterized by its bicyclic structure, which includes a phenyl group attached to a ketone functional group. The compound exists as a mixture of endo and exo isomers, contributing to its unique chemical properties and potential applications in various fields, including organic synthesis and medicinal chemistry .

Synthesis and characterization:

Norborn-5-en-2-yl phenyl ketone, also known as 2-benzoyl-5-norbornene, is a well-documented organic compound. Several research articles describe its synthesis through various methods, including Diels-Alder reactions and Friedel-Crafts acylation. These articles also detail the characterization of the compound using techniques like nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy [, ].

Potential applications:

While specific research into the applications of Norborn-5-en-2-yl phenyl ketone itself is limited, its chemical structure suggests potential uses in several areas:

  • Precursor for organic synthesis: The presence of a ketone and a double bond functionality makes this molecule a potential starting material for further organic transformations. Researchers might explore its use in the synthesis of more complex molecules with desired properties.
  • Material science studies: The rigid bicyclic structure of the norbornene ring and the aromatic phenyl group could be of interest for material science research. The molecule might be investigated for applications in areas like polymer chemistry or development of new materials with specific properties.
Typical of ketones and alkenes:

  • Electrophilic Addition: The double bond in the norbornene structure can undergo electrophilic addition reactions, allowing for the introduction of various substituents.
  • Oxidation: The ketone group can be oxidized to form more complex structures or functional groups under specific conditions.
  • Reduction: The compound can also be reduced to form alcohols or other derivatives, depending on the reagents used.

These reactions are essential for modifying the compound for specific applications or enhancing its biological activity .

Norborn-5-en-2-yl phenyl ketone exhibits notable biological activities, particularly in modulating cellular processes. Research has indicated that it influences cell signaling pathways, which can affect various cellular functions such as proliferation and apoptosis. This activity suggests potential applications in pharmacology and therapeutic development .

The synthesis of Norborn-5-en-2-yl phenyl ketone can be achieved through several methods:

  • Diels-Alder Reaction: One common approach involves the Diels-Alder reaction between suitable diene and dienophile partners to form the bicyclic structure.
  • Acylation Reactions: The introduction of the phenyl ketone moiety can be accomplished through acylation reactions involving appropriate acyl chlorides or anhydrides.
  • Isomerization Techniques: Methods to selectively produce either the endo or exo isomer can also be employed, depending on the desired properties of the final product .

Norborn-5-en-2-yl phenyl ketone finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.
  • Pharmaceuticals: Due to its biological activity, it may have potential uses in drug development targeting specific cellular pathways.
  • Material Science: Its unique structural properties may allow for applications in developing new materials or polymers .

Studies on Norborn-5-en-2-yl phenyl ketone have focused on its interactions with various biological targets. These include:

  • Cellular Receptors: Investigations into how it binds to specific receptors involved in cell signaling.
  • Enzymatic Activity: Research on its effects on enzyme activity, which could elucidate mechanisms of action relevant to therapeutic applications.

These studies highlight the compound's potential as a lead compound for further drug development .

Several compounds exhibit structural or functional similarities to Norborn-5-en-2-yl phenyl ketone:

Compound NameMolecular FormulaKey Features
1,3-DiphenylpropaneC15H16C_{15}H_{16}Non-cyclic structure; different reactivity
1-NaphthalenecarboxaldehydeC12H10OC_{12}H_{10}OContains aromatic ring; different functional group
9-FluorenoneC13H10OC_{13}H_{10}OSimilar carbon framework; distinct reactivity

Norborn-5-en-2-yl phenyl ketone is unique due to its bicyclic structure and specific reactivity patterns associated with both its double bond and ketone functional group. This combination allows for distinct chemical behavior compared to these similar compounds .

XLogP3

3

Other CAS

6056-35-5

Dates

Modify: 2023-08-16

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